molecular formula C13H14BrN7 B12271235 4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole

4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B12271235
M. Wt: 348.20 g/mol
InChI Key: JNDMSWGKSNUAKC-UHFFFAOYSA-N
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Description

4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring substituted with a bromo group and a triazolopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromo group: Bromination of the pyrazole ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Synthesis of the triazolopyrimidine moiety: This involves the cyclization of appropriate amino derivatives with formamide or other suitable reagents.

    Coupling of the pyrazole and triazolopyrimidine units: This step typically involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization reactions: The presence of multiple reactive sites allows for the formation of additional rings through cyclization reactions.

Common Reagents and Conditions

    Bromination: Bromine or NBS in acetic acid or chloroform.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino derivative, while oxidation might produce a corresponding oxo derivative.

Scientific Research Applications

4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their biological activities.

    Triazolopyrimidine derivatives: These compounds have a similar triazolopyrimidine moiety and are studied for their potential therapeutic applications.

Uniqueness

4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern and the combination of the pyrazole and triazolopyrimidine moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14BrN7

Molecular Weight

348.20 g/mol

IUPAC Name

7-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H14BrN7/c1-9-2-12(21-13(18-9)15-8-17-21)19-4-10(5-19)6-20-7-11(14)3-16-20/h2-3,7-8,10H,4-6H2,1H3

InChI Key

JNDMSWGKSNUAKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)CN4C=C(C=N4)Br

Origin of Product

United States

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